3-Chloro-2-iodo-1,1,1-trifluoropropane

Description

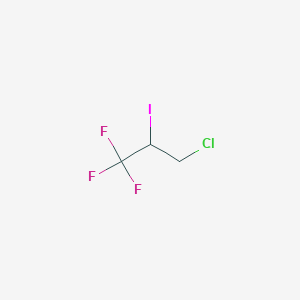

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF3I/c4-1-2(8)3(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXHEMNTBOVTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378718 | |

| Record name | 3-Chloro-1,1,1-trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113402-77-0 | |

| Record name | 3-Chloro-1,1,1-trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113402-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative with potential applications in the development of novel pharmaceuticals and agrochemicals. The introduction of chloro, iodo, and trifluoromethyl groups into a three-carbon backbone offers a versatile scaffold for the synthesis of more complex molecules. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Electrophilic Addition of Iodine Monochloride to 3,3,3-Trifluoropropene

The most direct and theoretically sound method for the synthesis of this compound is the electrophilic addition of iodine monochloride (ICl) to 3,3,3-trifluoropropene. This reaction is analogous to the well-established halogenation of alkenes.

Reaction Mechanism and Regioselectivity

The reaction proceeds via an electrophilic attack of the iodine atom of ICl on the electron-rich double bond of 3,3,3-trifluoropropene. This forms a cyclic iodonium ion intermediate. Subsequently, the chloride ion attacks the more substituted carbon atom, leading to the opening of the ring and the formation of the final product.

A critical consideration in this synthesis is the regioselectivity of the addition. In classical electrophilic additions to alkenes, Markovnikov's rule predicts that the more electronegative atom (in this case, chlorine) will add to the more substituted carbon of the double bond. However, the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group in 3,3,3-trifluoropropene can reverse this selectivity, leading to an anti-Markovnikov addition.[1] In this scenario, the iodine atom adds to the carbon bearing the -CF3 group (C2), and the chlorine atom adds to the terminal carbon (C1). This results in the formation of this compound.

Experimental Protocol

Materials:

-

3,3,3-Trifluoropropene

-

Iodine monochloride (ICl) solution (e.g., 1.0 M in a suitable solvent like dichloromethane or acetic acid)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,3-trifluoropropene (1.0 equivalent) in a suitable anhydrous solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Iodine Monochloride: Slowly add the iodine monochloride solution (1.05 equivalents) to the stirred alkene solution via a dropping funnel or syringe pump over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the reddish-brown color of the iodine monochloride solution indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data

Due to the lack of specific literature on this reaction, experimental data such as reaction yield and specific optical rotation are not available. The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 3,3,3-Trifluoropropene | This compound |

| Molecular Formula | C₃H₃F₃ | C₃H₃ClF₃I |

| Molecular Weight | 96.05 g/mol | 258.41 g/mol |

| CAS Number | 677-21-4 | 113402-77-0 |

| Boiling Point | -27 °C | Predicted: 125.8 ± 8.0 °C[2] |

| Density | 1.29 g/cm³ | Predicted: 2.066 ± 0.06 g/cm³[2] |

Spectroscopic Data (Predicted)

Experimentally obtained spectroscopic data for this compound is not available in the searched literature. However, predicted NMR and mass spectrometry data can provide valuable information for product characterization.

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | Predicted shifts would show signals for the -CH₂Cl and -CHI- protons, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms. |

| ¹³C NMR | Predicted shifts would show three distinct signals for the three carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z 258. Fragmentation would likely involve the loss of chlorine, iodine, and trifluoromethyl radicals. |

Safety Information

-

3,3,3-Trifluoropropene: Is a flammable gas. Handle in a well-ventilated area and avoid ignition sources.

-

Iodine Monochloride: Is a corrosive and toxic substance. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

This compound: Is expected to be an irritant.[3] Avoid contact with skin and eyes. Handle in a well-ventilated area.

Logical Workflow for Synthesis and Characterization

Conclusion

The synthesis of this compound via the electrophilic addition of iodine monochloride to 3,3,3-trifluoropropene presents a viable route to this interesting trifluoromethylated building block. The anticipated anti-Markovnikov regioselectivity is a key feature of this reaction. Further experimental work is required to optimize the reaction conditions, determine the actual yield, and fully characterize the product using modern spectroscopic techniques. This technical guide provides a solid foundation for researchers and scientists to explore the synthesis and potential applications of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the halogenated alkane, 3-Chloro-2-iodo-1,1,1-trifluoropropane. Intended for use by researchers, scientists, and professionals in drug development, this document summarizes key molecular identifiers, predicted physical constants, and offers insights into its chemical behavior based on related compounds. A proposed synthesis pathway is also detailed, complete with a logical workflow diagram.

Core Physicochemical Data

While experimental data for this compound is not extensively available in peer-reviewed literature, a combination of computational predictions and comparisons with analogous structures allows for a reliable estimation of its core properties.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃ClF₃I | Guidechem[1] |

| Molecular Weight | 258.41 g/mol | PubChem[2] |

| CAS Number | 113402-77-0 | Guidechem[1] |

| Predicted Boiling Point | 125.8 ± 8.0 °C | ChemicalBook[3] |

| Predicted Density | 2.066 ± 0.06 g/cm³ | ChemicalBook[3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone, ethanol, and dichloromethane. | Inferred from similar halogenated propanes[4] |

| Physical State | Predicted to be a liquid at room temperature. | Inferred from similar halogenated propanes[4] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A logical approach to synthesize this compound involves the initial conversion of 3,3,3-trifluoropropene to an intermediate, followed by a subsequent halogenation step.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis principles for the proposed pathway. These would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-(Trifluoromethyl)oxirane (Intermediate)

This step involves the epoxidation of 3,3,3-trifluoropropene.

-

Materials: 3,3,3-trifluoropropene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3,3,3-trifluoropropene in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the flask.

-

Allow the reaction to stir for several hours while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(trifluoromethyl)oxirane, which can be purified by distillation.

-

Step 2: Synthesis of this compound

This step involves the ring-opening of the epoxide with subsequent introduction of the chloro and iodo functional groups. A variation of a halohydrin formation followed by nucleophilic substitution could also be employed.

-

Materials: 2-(Trifluoromethyl)oxirane, hydrochloric acid (HCl), sodium iodide (NaI), acetone.

-

Procedure:

-

Dissolve the 2-(trifluoromethyl)oxirane in acetone in a round-bottom flask.

-

Add a stoichiometric amount of concentrated HCl and NaI.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Structure and Isomerism

The structural formula of this compound indicates a propane backbone with a trifluoromethyl group at the C1 position, an iodine atom at the C2 position, and a chlorine atom at the C3 position.

Caption: Skeletal representation of this compound.

It is important to note that the carbon at the C2 position is a chiral center, meaning that this compound can exist as a pair of enantiomers, (R)-3-chloro-2-iodo-1,1,1-trifluoropropane and (S)-3-chloro-2-iodo-1,1,1-trifluoropropane. The synthesis methods described would typically result in a racemic mixture.

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications for similar compounds, this compound is expected to be a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated propane with potential applications in organic synthesis and materials science. While experimental data on its physicochemical properties are scarce, computational predictions provide valuable estimates. The proposed synthesis pathway offers a viable route for its preparation, though it requires experimental validation. Further research is needed to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide to 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS 113402-77-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative of interest in synthetic chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes available information from chemical suppliers and draws logical inferences from established chemical principles.

Physicochemical Properties

This compound is a trifluorinated and chloro-iodinated propane.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 113402-77-0 | [1][2][3] |

| Molecular Formula | C₃H₃ClF₃I | [1][2] |

| Molecular Weight | 258.41 g/mol | [1][2] |

| Boiling Point | 125.8 °C at 760 mmHg | |

| Density | 2.066 g/cm³ | |

| Refractive Index | 1.459 | |

| Flash Point | 29.9 °C | |

| Canonical SMILES | C(C(C(F)(F)F)I)Cl | [2] |

| InChI Key | VTXHEMNTBOVTHP-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis: Electrophilic Addition of Iodine Monochloride to 3,3,3-Trifluoropropene

The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which deactivates the double bond of 3,3,3-trifluoropropene towards electrophilic addition. The addition of iodine monochloride would likely proceed via an electrophilic addition mechanism. Due to the difference in electronegativity between iodine and chlorine, the iodine atom acts as the electrophile (I⁺).

Reaction:

CF₃CH=CH₂ + ICl → CF₃CH(I)CH₂Cl

The regioselectivity of the reaction would be dictated by the formation of the more stable carbocation intermediate. The addition of the electrophilic iodine to the terminal carbon (C1) would lead to a secondary carbocation at C2, which is destabilized by the adjacent electron-withdrawing trifluoromethyl group. Conversely, addition of iodine to the internal carbon (C2) would result in a primary carbocation at C1. Therefore, the formation of this compound as the major product is anticipated.

It is also possible for the reaction to proceed via a free-radical mechanism, which can be initiated by heat or UV light.[4] Radical addition of ICl to alkenes is also a known transformation.[5]

Hypothetical Experimental Protocol (based on analogous reactions):

Materials:

-

3,3,3-Trifluoropropene

-

Iodine monochloride (ICl)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of 3,3,3-trifluoropropene in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

A solution of iodine monochloride in anhydrous dichloromethane is added dropwise to the stirred solution of the alkene.

-

The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature.

-

The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine monochloride.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Spectroscopic Data

No experimentally obtained spectroscopic data for this compound has been found in the public domain. Chemical databases provide predicted NMR spectra.[2]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show complex multiplets for the protons on the CH₂Cl and CHI groups due to H-H and H-F coupling.

-

¹³C NMR: Three distinct signals would be expected for the three carbon atoms, with their chemical shifts influenced by the attached halogens and the trifluoromethyl group.

-

¹⁹F NMR: A single signal, likely a doublet or a more complex multiplet due to coupling with the adjacent proton, would be characteristic of the CF₃ group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine, chlorine, and trifluoromethyl fragments.

Reactivity and Applications in Drug Development

This compound is a versatile building block for organic synthesis, particularly for the introduction of the trifluoromethyl- and chloro-substituted propyl moiety. The presence of two different halogen atoms at adjacent positions offers opportunities for selective transformations. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a good leaving group in nucleophilic substitution reactions.

Potential Signaling Pathways and Experimental Workflows:

This compound can be utilized in various synthetic transformations. A key application would be in nucleophilic substitution reactions where the iodide is displaced by a nucleophile.

Caption: Nucleophilic substitution at the C-I bond.

Another potential transformation is elimination, where treatment with a base could lead to the formation of a trifluoromethyl-substituted alkene.

Caption: Base-induced elimination reaction.

In the context of drug development, the incorporation of trifluoromethyl groups is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Halogenated building blocks like this compound serve as valuable intermediates for introducing these fluorinated motifs into complex molecules.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Conclusion

This compound is a potentially useful, yet under-documented, fluorinated building block. While its physicochemical properties are partially characterized, a significant gap exists in the literature regarding its detailed synthesis, reactivity, and specific applications in medicinal chemistry. The synthetic and reaction pathways outlined in this guide are based on established chemical principles and provide a framework for future research and utilization of this compound in the development of novel chemical entities. Further experimental validation is necessary to fully elucidate its chemical behavior and potential.

References

Spectroscopic Analysis of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive guide to the spectroscopic data and analytical methodologies for the compound 3-Chloro-2-iodo-1,1,1-trifluoropropane. However, a thorough search of publicly available scientific databases and literature reveals a significant scarcity of experimental spectroscopic data for this specific molecule. While predicted data and information on related isomers and analogs are available, detailed experimental spectra (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR) and specific synthesis protocols remain largely unpublished. This guide will therefore summarize the available computed data for this compound, present experimental data for structurally similar compounds to provide a comparative context, and outline the standard experimental protocols that would be employed for its synthesis and characterization.

Compound Profile: this compound

Molecular Formula: C₃H₃ClF₃I[1]

Molecular Weight: 258.407 g/mol [1]

CAS Number: 113402-77-0[1]

Structure:

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield any publicly available datasets. Chemical databases like Guidechem list the compound and provide some computed properties, including predicted NMR spectra, but do not contain experimental data.[1]

To provide a useful reference for researchers, the following tables present a summary of the type of data that would be collected in a typical spectroscopic analysis of this compound. For comparative purposes, data for the related compound 3-Chloro-1,1,1-trifluoropropane is included where available, as this is the closest structurally related compound with some public data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm - this compound | Experimental Chemical Shift (δ) ppm - 3-Chloro-1,1,1-trifluoropropane | Multiplicity | Coupling Constant (J) Hz |

| ¹H | Data not available | Data not available | - | - |

| ¹³C | Data not available | Data available in some databases | - | - |

| ¹⁹F | Data not available | Data available in some databases | - | - |

Note: The absence of experimental data for the target compound prevents the completion of this table. Researchers would need to perform NMR analysis to populate these fields.

Table 2: Mass Spectrometry (MS) Data

| Ionization Mode | Fragment (m/z) | Relative Intensity | Assignment |

| Electron Ionization (EI) | Data not available | - | - |

Note: For the related compound 3-Chloro-1,1,1-trifluoropropane, a prominent peak is observed at m/z = 77.[2] The mass spectrum of this compound would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of chlorine, iodine, and trifluoromethyl groups.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available | - | C-H |

| Data not available | - | C-F |

| Data not available | - | C-Cl |

| Data not available | - | C-I |

Note: The IR spectrum of a related haloalkane, 1-chloropropane, shows characteristic C-H stretching and bending vibrations, as well as a C-Cl stretching vibration in the fingerprint region.[3] A similar pattern would be expected for this compound, with additional peaks corresponding to the C-F and C-I bonds.

Experimental Protocols

Synthesis

A plausible synthetic route could involve the iodination of a suitable precursor, such as 3-chloro-1,1,1-trifluoropropane. The reaction conditions, including the choice of iodinating agent, solvent, temperature, and reaction time, would need to be optimized. Purification of the crude product would likely be achieved through distillation or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Detailed Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse programs would be used to acquire the spectra. Key parameters to be recorded would include the spectral width, acquisition time, and number of scans.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common instrument for this type of analysis.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent would be injected into the GC.

-

Ionization: Electron ionization (EI) would typically be used.

-

Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion and characteristic fragment ions.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands would be correlated with the functional groups present in the molecule.

-

Conclusion

While a comprehensive, data-rich guide on the spectroscopic properties of this compound cannot be compiled from the currently available public information, this document provides a framework for researchers working with this compound. It highlights the need for experimental characterization and outlines the standard methodologies that should be employed. The provided workflow and data table templates can serve as a guide for the acquisition and presentation of data once it is generated. Researchers in the fields of drug development and materials science are encouraged to publish such fundamental data to aid in future research endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-2-iodo-1,1,1-trifluoropropane. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established NMR principles and data from analogous chemical structures to offer a comprehensive interpretation. This document is intended to aid researchers in the identification, characterization, and quality control of this compound and related fluorinated molecules. Included are predicted chemical shifts and coupling constants, a detailed experimental protocol for spectral acquisition, and logical diagrams illustrating the principles of spectral analysis.

Predicted NMR Data

The structure of this compound is as follows:

The molecule contains a chiral center at the second carbon (C2), which renders the two protons on the third carbon (C3) diastereotopic. This non-equivalence is a key feature to anticipate in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the proton on C2 and the two diastereotopic protons on C3.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (CHI) | 4.0 - 4.5 | Doublet of Doublets of Quartets (ddq) | ³JHH (trans) ≈ 8-10, ³JHH (gauche) ≈ 4-6, ³JHF ≈ 8-12 |

| H-3a (CH₂Cl) | 3.8 - 4.2 | Doublet of Doublets (dd) | ²JHH ≈ 12-15, ³JHH (gauche) ≈ 4-6 |

| H-3b (CH₂Cl) | 3.6 - 4.0 | Doublet of Doublets (dd) | ²JHH ≈ 12-15, ³JHH (trans) ≈ 8-10 |

Rationale for Predictions:

-

H-2 (CHI): The proton on the carbon bearing the iodine is expected to be significantly deshielded. Its multiplicity will be complex due to coupling with the two diastereotopic protons on C3 (giving a doublet of doublets) and further splitting by the three fluorine atoms on C1 (a quartet).

-

H-3a and H-3b (CH₂Cl): The diastereotopic nature of these protons results in separate signals. They will exhibit a large geminal coupling (²JHH) to each other. Each will also show vicinal coupling (³JHH) to the H-2 proton, with different coupling constants for the gauche and trans relationships, leading to a doublet of doublets for each. The electronegativity of the chlorine atom will shift these protons downfield.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (CF₃) | 120 - 125 | Quartet (q) | ¹JCF ≈ 270-290 |

| C-2 (CHI) | 15 - 25 | Quartet (q) | ²JCF ≈ 25-35 |

| C-3 (CH₂Cl) | 45 - 55 | Triplet (t) (or quartet of triplets if ³JCF is resolved) | ³JCF ≈ 2-5 |

Rationale for Predictions:

-

C-1 (CF₃): The carbon of the trifluoromethyl group will appear at a high chemical shift and will be split into a quartet by the three directly attached fluorine atoms, exhibiting a large one-bond coupling constant (¹JCF).[1]

-

C-2 (CHI): The carbon bonded to iodine is expected to be significantly shielded due to the "heavy-atom effect".[2][3] This carbon will also be split into a quartet due to the two-bond coupling with the fluorine atoms (²JCF).

-

C-3 (CH₂Cl): The carbon bonded to chlorine will be deshielded. It may appear as a triplet due to three-bond coupling to the fluorine atoms (³JCF), although this coupling may be small and not well-resolved.

Experimental Protocol for NMR Spectral Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent that will readily dissolve the sample, such as deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO). CDCl₃ is a common choice for halogenated compounds.[4]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is less sensitive.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

Logical Relationships in ¹H NMR Spectral Interpretation

This diagram outlines the logical steps for interpreting the predicted ¹H NMR spectrum, focusing on the splitting patterns.

Logical Relationships in ¹³C NMR Spectral Interpretation

This diagram illustrates the key factors influencing the predicted ¹³C NMR chemical shifts and multiplicities.

Conclusion

This guide provides a robust, theory-based prediction of the ¹H and ¹³C NMR spectra of this compound, along with a detailed experimental protocol for its acquisition. The key predicted features include the diastereotopic nature of the CH₂Cl protons in the ¹H spectrum and the significant shielding of the iodine-bound carbon in the ¹³C spectrum. The provided workflows and logical diagrams serve as a valuable tool for researchers in understanding and interpreting the NMR data for this and structurally related compounds. While these predictions are based on well-established principles, experimental verification is essential for definitive structural confirmation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

molecular structure and formula of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative of significant interest in synthetic chemistry and drug development. Its trifluoromethyl group can enhance metabolic stability and binding affinity of parent molecules, while the chloro and iodo substituents provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and Formula

This compound is a chiral molecule with the chemical formula C₃H₃ClF₃I[1][2]. The structure consists of a propane backbone substituted with a trifluoromethyl group at position 1, an iodine atom at position 2, and a chlorine atom at position 3.

Molecular Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that the boiling point and density are predicted values.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClF₃I | [1][2] |

| Molecular Weight | 258.41 g/mol | [1][3] |

| Predicted Boiling Point | 125.8 ± 8.0 °C | [1] |

| Predicted Density | 2.066 ± 0.06 g/cm³ | [1] |

Synthesis Protocol

A plausible and representative experimental protocol for the synthesis of this compound involves the addition of iodine monochloride (ICl) to 3,3,3-trifluoropropene. This method is analogous to the synthesis of other 2-halo-1,1,1-trifluoropropanes.

Reaction:

CF₃-CH=CH₂ + ICl → CF₃-CHI-CH₂Cl

Materials:

-

3,3,3-Trifluoropropene

-

Iodine monochloride (ICl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.

-

In a well-ventilated fume hood, dissolve 3,3,3-trifluoropropene in anhydrous dichloromethane in the flask.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of iodine monochloride in anhydrous dichloromethane to the stirred solution of 3,3,3-trifluoropropene via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine monochloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodine monochloride is corrosive and a strong oxidizing agent; handle with care.

-

3,3,3-Trifluoropropene is a gas at room temperature and should be handled accordingly.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and predicted reactivity of 3-Chloro-2-iodo-1,1,1-trifluoropropane. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to construct a probable reactivity profile. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery by providing insights into the potential synthetic utility of this trifluoromethyl-containing haloalkane. The document covers predicted synthetic routes, key chemical properties, and expected reaction pathways, including nucleophilic substitution and elimination reactions.

Introduction

This compound is a halogenated propane derivative featuring a trifluoromethyl group, a secondary iodide, and a primary chloride. The presence of these distinct functional groups on a simple three-carbon backbone suggests its potential as a versatile building block in organic synthesis. The trifluoromethyl group is of particular interest in medicinal chemistry as its incorporation into drug candidates can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The differential reactivity of the carbon-iodine and carbon-chlorine bonds offers opportunities for selective functionalization.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 113402-77-0 | [1] |

| Molecular Formula | C₃H₃ClF₃I | [1] |

| Molecular Weight | 258.407 g/mol | [1] |

| Canonical SMILES | C(C(C(F)(F)F)I)Cl | [1] |

| InChI Key | VTXHEMNTBOVTHP-UHFFFAOYSA-N | [1] |

| Hazard Identification | Irritant. Causes skin and eye irritation. May cause respiratory irritation. | [1] |

Predicted Synthesis

A plausible and direct method for the synthesis of vicinal chloro-iodo alkanes is the electrophilic addition of iodine monochloride (ICl) to an alkene.[2] In the case of this compound, the logical precursor would be 3,3,3-trifluoropropene.

The reaction is expected to proceed via a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by the chloride ion would likely occur at the more substituted carbon (C2), following Markovnikov's rule, due to the electronic influence of the trifluoromethyl group.[3][4][5] The addition is typically an anti-addition.[2]

Proposed Experimental Protocol: Iodochlorination of 3,3,3-Trifluoropropene

This is a generalized protocol based on the iodochlorination of other alkenes and should be adapted and optimized for the specific substrate.

Materials:

-

3,3,3-Trifluoropropene

-

Iodine monochloride (ICl) solution in a suitable anhydrous solvent (e.g., dichloromethane)

-

Anhydrous dichloromethane (or other inert solvent)

-

Sodium thiosulfate solution (for quenching)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,3,3-trifluoropropene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.05 equivalents) in anhydrous dichloromethane to the stirred alkene solution. The rate of addition should be controlled to maintain the reaction temperature.

-

Stir the reaction mixture at 0 °C and monitor its progress by a suitable method (e.g., TLC or GC-MS). The disappearance of the characteristic reddish-brown color of ICl can indicate reaction progression.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted ICl.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Predicted Reactivity Profile

The reactivity of this compound is dictated by the properties of the C-I and C-Cl bonds and the influence of the adjacent trifluoromethyl group.

Nucleophilic Substitution

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond (C-I bond energy: ~228 kJ/mol; C-Cl bond energy: ~346 kJ/mol).[6] Consequently, the iodide is a much better leaving group than the chloride. Therefore, in nucleophilic substitution reactions, it is predicted that the iodine atom at the C2 position will be preferentially displaced.

The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the steric environment. The secondary nature of the carbon bearing the iodine suggests that both pathways are possible. The strong electron-withdrawing effect of the trifluoromethyl group will likely destabilize a carbocation intermediate at the C2 position, potentially disfavoring a pure Sₙ1 mechanism. Conversely, the inductive effect of the CF₃ group could make the C2 carbon more electrophilic and susceptible to Sₙ2 attack.

Expected Reaction with Nucleophiles:

-

With strong, non-basic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻): Sₙ2 displacement of the iodide is the most probable outcome.

-

With basic nucleophiles (e.g., OH⁻, RO⁻): Competition between substitution (Sₙ2) at C2 and elimination (E2) will likely occur.

Caption: Predicted reactivity pathways for this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, an E2 elimination reaction is plausible. This would involve the abstraction of the proton at C2 and the elimination of the chloride at C3, although elimination of HI to form an alkene is also possible and likely more favorable given the better leaving group ability of iodide.

Radical Reactions

The weak C-I bond can also undergo homolytic cleavage under radical conditions (e.g., using a radical initiator like AIBN or upon photolysis). This would generate a secondary radical at the C2 position, which could then participate in various radical-mediated transformations.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected features in NMR spectroscopy can be predicted based on the structure:

-

¹H NMR: The spectrum would be complex due to diastereotopicity of the protons on C3 and coupling to both the proton on C2 and the fluorine atoms on C1. One would expect multiplets for the CH₂Cl and CHI protons.

-

¹³C NMR: Three distinct signals are expected for the three carbon atoms. The C1 carbon will appear as a quartet due to coupling with the three fluorine atoms. The C2 and C3 carbons will also show coupling to fluorine.

-

¹⁹F NMR: A single signal, likely a doublet of doublets due to coupling with the protons on C2 and C3, is expected for the three equivalent fluorine atoms of the CF₃ group.

Applications in Drug Development and Research

While no specific applications of this compound in drug development have been reported, its structure makes it an attractive scaffold for the synthesis of novel fluorinated compounds. The ability to selectively replace the iodine atom with various functional groups via nucleophilic substitution would allow for the generation of a library of derivatives for biological screening. The trifluoromethyl group is a well-established bioisostere for various functional groups and can impart favorable pharmacokinetic properties to a molecule.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. Based on fundamental chemical principles, it is predicted to be accessible via the iodochlorination of 3,3,3-trifluoropropene. Its reactivity is expected to be dominated by the facile cleavage of the carbon-iodine bond, allowing for selective nucleophilic substitution at the C2 position. This predicted reactivity profile suggests that this compound could serve as a useful intermediate for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl moiety into more complex molecules, which may be of interest to researchers in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate the reactivity and synthetic utility of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. askfilo.com [askfilo.com]

- 4. Propene+IClto a 2 Chloro 1 iodopropane b pm 2Chlor class 12 chemistry CBSE [vedantu.com]

- 5. Solved: Propene on reaction with I C l produces mainly :1-chloro - 2 - iodopropene ( ± ) [Chemistry] [gauthmath.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-iodo-1,1,1-trifluoropropane, a halogenated propane derivative. Due to its classification as an irritant, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This document outlines the known hazards, physical and chemical properties, handling and storage procedures, and emergency response measures. Furthermore, a plausible experimental protocol for its synthesis is detailed for informational purposes.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory system contact.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₃H₃ClF₃I | [1] |

| Molecular Weight | 258.41 g/mol | [2] |

| Related Compound: 3-Chloro-1,1,1-trifluoropropane | ||

| Boiling Point | 45 °C | [3] |

| Melting Point | -107 °C | [3] |

| Density | 1.326 g/mL | [3] |

| Related Compound: 1,1,1-Trifluoro-3-iodopropane | ||

| Boiling Point | 80 °C | [4] |

| Density | 1.911 g/mL at 25 °C | [4] |

Handling and Storage

Due to its irritant nature, meticulous handling and appropriate storage are paramount to ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: All handling of volatile compounds should be performed in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling Practices

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Spills and Leaks

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: Synthesis of this compound

The following is a plausible, general experimental protocol for the synthesis of this compound via the electrophilic addition of iodine monochloride to 3,3,3-trifluoropropene. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and a thorough risk assessment.

Materials and Equipment

-

3,3,3-Trifluoropropene

-

Iodine monochloride (1.0 M solution in dichloromethane)

-

Anhydrous dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,3-trifluoropropene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Iodine Monochloride: Slowly add the 1.0 M solution of iodine monochloride in dichloromethane (1.05 equivalents) to the stirred alkene solution via an addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the reddish-brown color of the iodine monochloride solution indicates the progress of the reaction.[5]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine monochloride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Hazard Mitigation and Handling Workflow

Caption: A logical workflow for mitigating hazards during the handling of this compound.

References

Navigating the Synthesis and Supply of 3-Chloro-2-iodo-1,1,1-trifluoropropane: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 24, 2025 – For researchers, scientists, and professionals in drug development, the accessibility and purity of specialized chemical reagents are paramount. This in-depth technical guide focuses on 3-Chloro-2-iodo-1,1,1-trifluoropropane (CAS No. 113402-77-0), a halogenated propane derivative of increasing interest in synthetic and medicinal chemistry. This document outlines its chemical properties, commercial availability, and provides insights into its potential applications and synthesis.

Core Chemical and Physical Properties

This compound is a niche chemical with the molecular formula C₃H₃ClF₃I and a molecular weight of approximately 258.41 g/mol . While detailed experimental data on its physical properties such as boiling and melting points are not widely published, its structure suggests it is a volatile, non-polar compound.

Commercial Availability and Suppliers

A critical aspect for any research and development endeavor is the reliable sourcing of starting materials. Several chemical suppliers list this compound in their catalogs, indicating its availability for laboratory and potential scale-up use. The table below summarizes key information from various suppliers. It is important to note that purity levels and available quantities can vary, and direct inquiry with the suppliers is recommended for the most current data.

| Supplier Name | Purity | Available Quantities | Notes |

| J & K SCIENTIFIC LTD. | >95% | Grams to Kilograms | A well-established supplier of a wide range of research chemicals. |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | >97% | Grams | Specializes in fine chemicals and intermediates. |

| Wuhan Chemwish Technology Co., Ltd. | >98% | Grams | Focuses on the development and production of novel organic compounds. |

| Clearsynth Labs Limited | N/A | Grams | Provides a range of reference standards and research chemicals. |

| Amadis Chemical Company Limited | >97% | Grams | A global supplier of fine chemicals, intermediates, and active pharmaceutical ingredients (APIs). |

| Santa Cruz Biotechnology, Inc. | N/A | Grams | A prominent supplier of biochemicals and research reagents. |

Disclaimer: The information in this table is based on publicly available data and may be subject to change. Please verify with the suppliers for the most up-to-date information.

Synthetic Considerations

A Comprehensive Technical Guide to the IUPAC Nomenclature of C3H3ClF3I

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C3H3ClF3I represents a variety of structural and stereoisomers. A systematic and unambiguous naming system is crucial for clear communication in research, development, and regulatory contexts. This guide provides an in-depth analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the isomers of C3H3ClF3I, detailing the rules and their application to ensure accurate and consistent naming.

Understanding the Structural Possibilities

The molecular formula C3H3ClF3I indicates a three-carbon backbone with a combination of single, double, or triple bonds, substituted with chlorine, iodine, a trifluoromethyl group, and hydrogen atoms. The principal structural isomers arise from the arrangement of the carbon skeleton (as a propyl or propenyl chain) and the positions of the various substituents.

Key IUPAC Nomenclature Rules for Halogenated Unsaturated Hydrocarbons

The naming of these compounds follows a hierarchical set of IUPAC rules:

-

Parent Chain Identification : The longest continuous carbon chain containing the principal functional group (in this case, a double or triple bond) is identified as the parent chain.

-

Numbering the Parent Chain : The chain is numbered to give the lowest possible locants (numbers) to the principal functional group. If there is a choice, the numbering should give the lowest locants to the substituents at the first point of difference.

-

Naming Substituents : Halogens and the trifluoromethyl group are treated as prefixes and are listed in alphabetical order (chloro, fluoro, iodo, trifluoromethyl).

-

Stereochemistry :

-

E/Z Notation for Alkenes : For alkenes with different substituents on each carbon of the double bond, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign stereochemistry.[1][2][3] If the highest priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). If they are on opposite sides, the configuration is E (entgegen, meaning "opposite").

-

R/S Notation for Chiral Centers : For molecules containing a stereocenter (a carbon atom bonded to four different groups), the CIP rules are used to assign the absolute configuration as R (rectus, right) or S (sinister, left).[1][4][5]

-

Isomers of C3H3ClF3I and their IUPAC Names

Below is a systematic breakdown of the possible isomers of C3H3ClF3I based on a propene backbone and their corresponding IUPAC names.

Propene-Based Isomers

These isomers feature a three-carbon chain with one double bond.

Table 1: IUPAC Names of Propene-Based Isomers of C3H3ClF3I

| Structure | IUPAC Name | Stereochemical Descriptors |

| 1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene | This isomer has the double bond at the C1 position. The substituents are a chlorine, an iodine, and a trifluoromethyl group. | This compound can exist as E and Z isomers. The CIP priority of the substituents on C1 is I > Cl. On C2, the priority is -CF3 > H. Therefore, the isomers are: - (E)-1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene |

| 1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene | In this isomer, the iodine is on the C2 carbon. | This compound also exhibits E/Z isomerism. On C1, the priority is Cl > H. On C2, the priority is I > -CF3. The isomers are: - (E)-1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene |

| 1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene | Here, the iodine is on the C3 carbon. | This isomer can exist as E and Z isomers. On C1, the priority is Cl > H. On C2, the priority is -CI(F3) > H. The isomers are: - (E)-1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene - (Z)-1-Chloro-3-iodo-3,3,3-trifluoroprop-1-ene |

| 2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene | The chlorine is on the C2 carbon. | This compound exhibits E/Z isomerism. On C1, the priority is I > H. On C2, the priority is Cl > -CF3. The isomers are: - (E)-2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-2-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene |

| 3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene | The chlorine is on the C3 carbon. | This isomer can exist as E and Z isomers. On C1, the priority is I > H. On C2, the priority is -CCl(F3) > H. The isomers are: - (E)-3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene - (Z)-3-Chloro-1-iodo-3,3,3-trifluoroprop-1-ene |

| 3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene | Both chlorine and iodine are on the C3 and C2 carbons respectively. | This compound has a chiral center at C2. Therefore, it can exist as two enantiomers: - (R)-3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene - (S)-3-Chloro-2-iodo-3,3,3-trifluoroprop-1-ene |

Experimental Protocols for Isomer Identification

The unambiguous identification of a specific isomer of C3H3ClF3I requires a combination of spectroscopic and spectrometric techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants will be distinct for each isomer.

-

¹³C NMR: Will show the number of unique carbon environments.

-

¹⁹F NMR: Will be crucial for confirming the presence and environment of the trifluoromethyl group.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete connectivity of the molecule and confirming the positions of the substituents.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C3H3ClF3I).

-

Fragmentation patterns observed in techniques like electron ionization (EI) or collision-induced dissociation (CID) can provide structural information to differentiate isomers.

3. Vibrational Spectroscopy (Infrared and Raman):

-

The C=C stretching frequency will confirm the presence of the double bond.

-

The fingerprint region will show characteristic vibrations for the C-Cl, C-I, and C-F bonds, which will differ slightly between isomers.

4. X-ray Crystallography:

-

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute configuration of chiral centers and the geometry of double bonds.

Logical Relationships in IUPAC Naming

The process of deriving the IUPAC name for a given isomer of C3H3ClF3I follows a logical workflow.

Caption: Workflow for IUPAC Naming of C3H3ClF3I Isomers.

This comprehensive guide provides the necessary framework for accurately naming the isomers of C3H3ClF3I according to IUPAC standards. The systematic application of these rules, supported by appropriate analytical data, is essential for unambiguous scientific communication in the fields of chemistry and drug development.

References

- 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. E–Z notation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Guide: Stability and Storage of 3-Chloro-2-iodo-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific stability and storage data for 3-Chloro-2-iodo-1,1,1-trifluoropropane is publicly available. The following guidelines are based on general information for this compound and best practices for structurally similar halogenated alkanes. It is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Introduction

This compound (CAS No. 113402-77-0) is a halogenated propane derivative.[1] Due to the presence of chloro, iodo, and trifluoromethyl functional groups, its stability can be influenced by various environmental factors. This guide provides a summary of the recommended storage conditions and handling practices to ensure the integrity of the compound for research and development purposes.

Chemical Properties and Inherent Stability

The stability of this compound is largely dictated by the carbon-halogen bonds. The carbon-iodine bond is generally the weakest and most susceptible to cleavage, potentially leading to decomposition. Factors such as light, heat, and the presence of incompatible materials can accelerate this process.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the purity of this compound. The general recommendations are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool location. | Minimizes the rate of potential decomposition reactions. |

| Light | Protect from light. Store in an amber or opaque container. | The carbon-iodine bond can be sensitive to light, which can induce homolytic cleavage and initiate radical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Keep container tightly closed. | Prevents evaporation and contamination from the surrounding environment. |

| Ventilation | Store in a well-ventilated area.[1][2] | Ensures that in case of a leak, vapors do not accumulate to hazardous levels. |

Incompatible Materials

To prevent hazardous reactions and degradation of the product, this compound should be stored away from the following classes of chemicals:

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

-

Strong Acids: May promote decomposition pathways.

-

Strong Reducing Agents: Can react with the halogenated functional groups.[3]

-

Active Metals: May react violently.[3]

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound from receipt to use.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-iodo-1,1,1-trifluoropropane as a Fluoroalkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodo-1,1,1-trifluoropropane is a halogenated propane derivative with potential as a versatile fluoroalkylating agent in organic synthesis. The presence of a trifluoromethyl group, a moiety of significant interest in medicinal chemistry, makes this reagent a valuable tool for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl group into a variety of organic scaffolds. The carbon-iodine bond is the most labile site for radical generation, allowing for selective functionalization under various reaction conditions. These application notes provide an overview of its potential applications and detailed protocols for its use in key synthetic transformations. The strategic incorporation of fluorine-containing groups can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.

Chemical Properties and Safety Information

| Property | Value |

| Molecular Formula | C₃H₃ClF₃I |

| Molecular Weight | 258.41 g/mol |

| CAS Number | 113402-77-0 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Applications in Fluoroalkylation Reactions

This compound can serve as a precursor to the 3-chloro-1,1,1-trifluoropropan-2-yl radical, which can then be trapped by a variety of substrates. Key potential applications include:

-

Atom Transfer Radical Addition (ATRA) to Alkenes and Alkynes: A reliable method for the formation of new carbon-carbon bonds.

-

Photoredox-Catalyzed Fluoroalkylation: A modern and mild approach for the functionalization of a broad range of substrates.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: For the formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds.

Protocol 1: Atom Transfer Radical Addition (ATRA) to Alkenes

This protocol describes the addition of the 3-chloro-1,1,1-trifluoropropan-2-yl group across a carbon-carbon double bond via a radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Workflow

Caption: Workflow for the ATRA of this compound to an alkene.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), AIBN (0.1 mmol, 0.1 equiv), and anhydrous toluene (5 mL).

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to remove any remaining iodine, followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired adduct.

Representative Data (Hypothetical)

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 2-chloro-1-iodo-4-phenyl-1,1,1-trifluorobutane | 85 |

| 2 | 1-Octene | 4-chloro-3-iodo-1,1,1-trifluorodecane | 78 |

| 3 | Methyl Acrylate | Methyl 2-(2-chloro-1-iodo-1,1,1-trifluoroethyl)propanoate | 65 |

| 4 | Cyclohexene | 1-(2-chloro-1-iodo-1,1,1-trifluoroethyl)-2-iodocyclohexane | 72 |

Protocol 2: Visible-Light Photoredox-Catalyzed Fluoroalkylation of N-Arylacrylamides

This protocol outlines a mild and efficient method for the fluoroalkylation of N-arylacrylamides using this compound under visible-light photoredox catalysis.

Proposed Signaling Pathway

Caption: Proposed photocatalytic cycle for fluoroalkylation.

Detailed Experimental Protocol

-

Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, dissolve the N-arylacrylamide (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and a photocatalyst such as fac-Ir(ppy)₃ (0.004 mmol, 2 mol%) in anhydrous dimethylformamide (DMF, 2 mL).

-

Degassing: Sparge the solution with argon for 15 minutes.

-

Reaction: Seal the vial and place it approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature for 12-36 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by preparative thin-layer chromatography (pTLC) to yield the desired product.

Representative Data (Hypothetical)

| Entry | N-Aryl Group | Product Structure | Yield (%) |

| 1 | Phenyl | N-phenyl-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide | 92 |

| 2 | 4-Methoxyphenyl | N-(4-methoxyphenyl)-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide | 88 |

| 3 | 4-Chlorophenyl | N-(4-chlorophenyl)-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide | 75 |

| 4 | 2-Naphthyl | N-(naphthalen-2-yl)-2-(3-chloro-1,1,1-trifluoropropan-2-yl)acrylamide | 81 |

Conclusion

This compound shows significant promise as a fluoroalkylating agent for the introduction of the 3-chloro-1,1,1-trifluoropropan-2-yl moiety into organic molecules. The protocols provided herein for atom transfer radical addition and photoredox-catalyzed reactions offer robust and versatile methods for its application in synthetic and medicinal chemistry. Further exploration of its reactivity in other transformations, such as transition-metal-catalyzed cross-coupling reactions, is warranted and could expand its utility in the synthesis of novel fluorinated compounds for drug discovery and materials science.